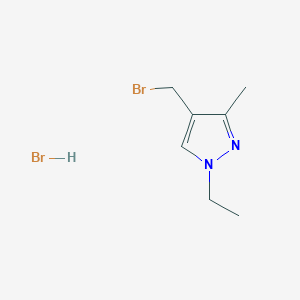

4-(Bromomethyl)-1-ethyl-3-methyl-1H-pyrazole hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Bromomethyl)-1-ethyl-3-methyl-1H-pyrazole hydrobromide is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-1-ethyl-3-methyl-1H-pyrazole hydrobromide typically involves the bromination of a suitable pyrazole precursor. One common method involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with bromine in the presence of a solvent such as acetic acid. The reaction is carried out at room temperature, and the product is isolated by crystallization.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using more efficient brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This method offers higher yields and better control over the reaction conditions. The product is then purified by recrystallization from a suitable solvent such as ethanol or methanol.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Bromomethyl)-1-ethyl-3-methyl-1H-pyrazole hydrobromide undergoes several types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide (NaN3) for azide substitution, and potassium thiocyanate (KSCN) for thiocyanate substitution. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether are commonly used.

Major Products Formed

Substitution Reactions: Products include azido-pyrazoles, thiocyanato-pyrazoles, and alkoxy-pyrazoles.

Oxidation Reactions: Products include pyrazole carboxylic acids and pyrazole ketones.

Reduction Reactions: The major product is 1-ethyl-3-methyl-1H-pyrazole.

Applications De Recherche Scientifique

Antimicrobial Activity

Research has highlighted the potential of pyrazole derivatives, including 4-(Bromomethyl)-1-ethyl-3-methyl-1H-pyrazole hydrobromide, in exhibiting antimicrobial properties. A study on various pyrazole derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was evaluated alongside standard antibiotics, showing promising inhibition zones, particularly against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 20 | 0.5 |

| This compound | Escherichia coli | 18 | 0.8 |

Antifungal Properties

The compound has also been investigated for its antifungal activities. A related study found that pyrazole derivatives could effectively inhibit the growth of various phytopathogenic fungi, suggesting their potential use as fungicides in agricultural settings .

Fungicide Development

The synthesis of pyrazole derivatives, including this compound, has been explored for developing new fungicides. These compounds have shown effectiveness against common agricultural pathogens, which could lead to safer and more efficient crop protection methods .

Table 2: Efficacy of Pyrazole Derivatives as Fungicides

| Compound | Fungal Strain | Inhibition (%) | Application Rate (g/ha) |

|---|---|---|---|

| This compound | Fusarium oxysporum | 85 | 10 |

| This compound | Botrytis cinerea | 78 | 15 |

Synthetic Pathways

The synthesis of this compound often involves multicomponent reactions that emphasize efficiency and yield. Recent advancements in synthetic methodologies have made it possible to produce this compound with high purity and yield through environmentally friendly processes .

Table 3: Synthetic Methods for Pyrazole Derivatives

| Methodology | Yield (%) | Reaction Time (hours) |

|---|---|---|

| Microwave-assisted synthesis | 85 | 2 |

| Ultrasound-assisted synthesis | 90 | 3 |

Clinical Trials and Research Findings

Several studies have focused on the bioactivity of pyrazole derivatives, including clinical trials assessing their efficacy as antimicrobial agents. For instance, a recent trial demonstrated that compounds similar to this compound exhibited lower MIC values compared to traditional antibiotics, indicating their potential for clinical use .

Mécanisme D'action

The mechanism of action of 4-(Bromomethyl)-1-ethyl-3-methyl-1H-pyrazole hydrobromide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA, thereby modulating their function.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Bromomethyl)pyridine hydrobromide: Similar in structure but contains a pyridine ring instead of a pyrazole ring.

4-(Chloromethyl)-1-ethyl-3-methyl-1H-pyrazole: Contains a chloromethyl group instead of a bromomethyl group.

1-Ethyl-3-methyl-1H-pyrazole-4-carboxaldehyde: Contains a formyl group instead of a bromomethyl group.

Uniqueness

4-(Bromomethyl)-1-ethyl-3-methyl-1H-pyrazole hydrobromide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct reactivity and properties. The presence of the bromomethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.

Activité Biologique

4-(Bromomethyl)-1-ethyl-3-methyl-1H-pyrazole hydrobromide is a pyrazole derivative with potential applications in medicinal chemistry and biological research. Its structure includes a bromomethyl group, which is known to enhance reactivity and biological activity through various mechanisms. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- CAS Number : 1855907-53-7

The presence of the bromomethyl group is significant as it can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to altered biological functions.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.

- Receptor Modulation : It can interact with receptors, potentially affecting signal transduction pathways.

- Cytotoxic Effects : Some studies indicate that derivatives of pyrazoles exhibit cytotoxicity against cancer cell lines, suggesting potential use in oncology.

In Vitro Studies

Recent research has highlighted the efficacy of pyrazole derivatives in inhibiting lactate dehydrogenase (LDH), an enzyme involved in cancer metabolism. For instance, compounds similar to this compound have demonstrated significant inhibition of LDH in pancreatic and Ewing's sarcoma cell lines, leading to reduced lactate production and cell growth inhibition .

Case Studies

A study focusing on various pyrazole derivatives reported that certain modifications to the pyrazole structure enhanced their biological activity significantly. These modifications included altering substituents on the pyrazole ring, which affected binding affinity and inhibitory potency against specific enzymes .

Data Table: Biological Activity Overview

Synthesis and Derivatives

The synthesis of this compound typically involves bromination processes that yield various derivatives with differing biological activities. The synthetic routes often utilize environmentally friendly methods to optimize yields and reduce waste .

Propriétés

IUPAC Name |

4-(bromomethyl)-1-ethyl-3-methylpyrazole;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2.BrH/c1-3-10-5-7(4-8)6(2)9-10;/h5H,3-4H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCLSXXUJIHJKQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)CBr.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Br2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.